
RS6212
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
RS6212 undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, although specific details are not widely documented.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
RS6212 is a specific pyridazine LDHA inhibitor, which was identified through structure-based virtual screening. It exhibits competitive inhibition against cofactors like NADH and non-competitive inhibition against substrates in LDH-induced oxidation. Key biochemical parameters include:
- IC50 Values :
Anticancer Activity
This compound has shown significant anticancer activity across various cancer cell lines, making it a promising candidate for cancer therapy. The following table summarizes its efficacy against different cancer types:
Cancer Cell Line | IC50 Value (μM) | Notes |
---|---|---|
Med1-MB | 81 | Dependent on aerobic glycolysis |
HCT116 | Not specified | Colorectal cancer |
SW620 | Not specified | Colorectal cancer |
A549 | Not specified | Lung cancer |
PANC-1 | Not specified | Pancreatic cancer |
Inhibition of Tumor Growth
A study demonstrated that this compound significantly inhibited the growth of tumors in xenograft models. For instance, in a MiaPaCa-2 cell xenograft model, treatment with this compound resulted in suppressed tumor growth with minimal side effects observed in the mice .
Metabolic Reprogramming
Research indicates that this compound can redirect cancer cell metabolic pathways from glycolysis to oxidative phosphorylation. This metabolic shift is crucial as it reduces lactate production and alters energy metabolism in cancer cells, potentially enhancing the efficacy of existing therapies .
Combination Therapy Potential
While this compound shows promise as a single agent, studies suggest that its combination with other therapeutic agents may yield better outcomes in inducing cancer cell death. For instance, combining this compound with chemotherapy agents could enhance the overall therapeutic response against resistant cancer types such as metastatic breast cancer and malignant glioma .
Safety and Tolerability
Preliminary studies indicate that this compound is generally well tolerated in animal models, with no significant adverse effects reported at therapeutic doses. This aspect is critical for its potential transition to clinical trials .
Future Research Directions
Further investigations are warranted to explore:
- The long-term effects of this compound on tumor progression.
- Its mechanisms of resistance when used alone versus in combination with other therapies.
- The potential for bioconjugation with other agents to enhance targeted delivery and efficacy.
Wirkmechanismus
RS6212 exerts its effects by specifically inhibiting lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate during glycolysis . This inhibition disrupts the metabolic pathways in cancer cells, leading to decreased glycolytic activity and increased levels of NADH . The compound also induces programmed cell death in cancer cells by causing significant cleavage of poly (ADP-ribose) polymerase (PARP) .
Vergleich Mit ähnlichen Verbindungen
RS6212 is unique in its specific inhibition of lactate dehydrogenase with a relatively low IC50 value . Similar compounds include:
FX11: Another lactate dehydrogenase inhibitor with an IC50 value of 49.27 μM.
AXKO-0046: A selective inhibitor of lactate dehydrogenase B (LDHB) with an EC50 value of 42 nM.
DHODH-IN-11: A weak dihydroorotate dehydrogenase inhibitor with a pKa of 5.03.
This compound stands out due to its potent anticancer activity and specific inhibition of lactate dehydrogenase .
Biologische Aktivität
RS6212 is a novel pyridazine derivative that acts as a specific inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in the metabolic reprogramming of cancer cells. This compound has garnered attention due to its potent anticancer properties, particularly in various cancer cell lines. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Lactate dehydrogenase plays a pivotal role in the conversion of pyruvate to lactate, a key step in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This compound inhibits LDH, thereby disrupting this metabolic pathway and leading to reduced lactate production and increased oxidative phosphorylation in cancer cells .
Key Research Findings
-
Inhibition Potency :
- This compound exhibits an IC50 value of 12.03 μM , indicating its effectiveness as an LDH inhibitor .
- In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including colorectal (HCT116, SW620), lung (A549), and pancreatic (PANC-1) cancers .
- Anticancer Activity :
- Impact on Cancer Metabolism :
Case Studies
-
Study on Colorectal Cancer :
A study evaluated this compound's effects on HCT116 and SW620 colorectal cancer cell lines. Results indicated a significant reduction in cell proliferation rates and induction of apoptosis at concentrations correlating with its IC50 value . -
Pancreatic Cancer Model :
In a MiaPaCa-2 xenograft model, this compound administration resulted in marked tumor growth suppression without significant weight loss in mice, indicating a favorable safety profile alongside efficacy .
Data Table: Biological Activity of this compound
Cancer Type | Cell Line | IC50 (μM) | Effect on Growth |
---|---|---|---|
Colorectal | HCT116 | 12.03 | Significant inhibition |
Colorectal | SW620 | 12.03 | Significant inhibition |
Lung | A549 | 12.03 | Significant inhibition |
Pancreatic | PANC-1 | 12.03 | Significant inhibition |
Pancreatic Xenograft | MiaPaCa-2 | Not specified | Tumor growth suppression |
Eigenschaften
IUPAC Name |
2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-19-12-15-4-3-6-17(15)21-24(19)13-14-8-10-23(11-9-14)20-16-5-1-2-7-18(16)28(26,27)22-20/h1-2,5,7,12,14H,3-4,6,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIQDCNUYJYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.